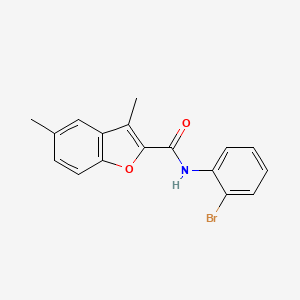![molecular formula C18H20N2O5 B5878920 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide, also known as TMB-4, is a chemical compound that has been studied for its potential applications in scientific research. TMB-4 is a derivative of the natural product staurosporine, which has been shown to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which are enzymes that play a key role in cell signaling and regulation. This compound has been shown to selectively inhibit certain protein kinases, including protein kinase C and cyclin-dependent kinase 1, which are involved in cell cycle regulation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of inflammatory cytokine production. This compound has also been shown to have neuroprotective effects, possibly through the regulation of calcium signaling and the inhibition of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is its selectivity for certain protein kinases, which may make it a useful tool for studying specific signaling pathways in cells. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide, including further studies on its mechanism of action, potential applications in cancer research and neurodegenerative diseases, and the development of more selective and less toxic derivatives. Additionally, this compound may have potential applications in the development of new therapies for autoimmune diseases and other inflammatory conditions. Overall, this compound is a promising compound with potential applications in a variety of scientific research areas.
Méthodes De Synthèse
4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized using a modified version of the staurosporine synthesis method. The synthesis involves the reaction of 2,4,5-trimethoxybenzoic acid with 4-methylbenzenecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with staurosporine to yield this compound.
Applications De Recherche Scientifique
4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-5-7-12(8-6-11)17(19)20-25-18(21)13-9-15(23-3)16(24-4)10-14(13)22-2/h5-10H,1-4H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLOBWJCQENOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2OC)OC)OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

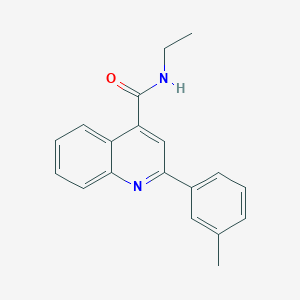
![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)
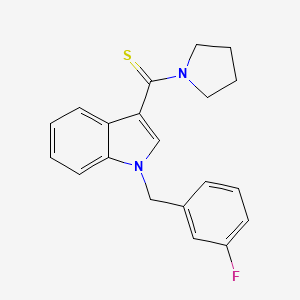
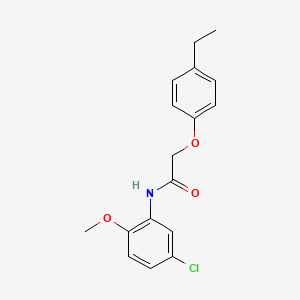
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)

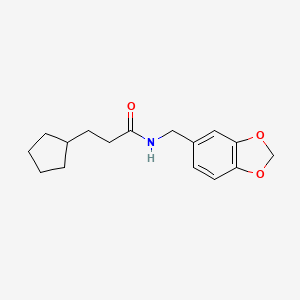

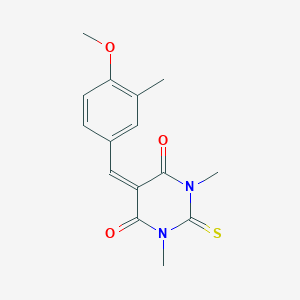
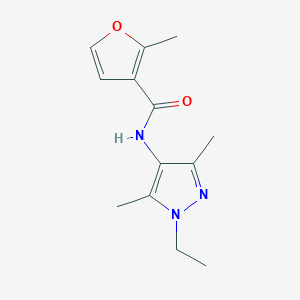
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
